1-(4-methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
1-(4-Methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a methoxybenzoyl group, a dimethyl group, and a methylphenyl group attached to an imidazole-thione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole core: This can be achieved by reacting appropriate aldehydes or ketones with ammonia or primary amines under acidic or basic conditions.
Introduction of the thione group: The imidazole core can be converted to its thione derivative by reacting with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the methoxybenzoyl group: This step involves the acylation of the imidazole-thione core with 4-methoxybenzoyl chloride in the presence of a base like pyridine or triethylamine.
Introduction of the dimethyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acids like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- 1-(4-Methoxybenzoyl)-3,5-dimethyl-4-(4-methylphenyl)thio-1H-pyrazole
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole
Comparison: 1-(4-Methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is unique due to its imidazole-thione core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Biological Activity
1-(4-Methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is C18H22N2OS with a molecular weight of approximately 318.44 g/mol. Its structure features a thione group which is crucial for its biological activity.
Antitumor Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antitumor properties. A study assessed the antiproliferative effects of various imidazole derivatives, including those similar to our compound, against several cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The results showed that certain derivatives had IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Table 1: Antiproliferative Activity of Imidazole Derivatives
Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|---|
4f | HeLa | 3.24 | 5-FU | 39.6 |
4f | SGC-7901 | 2.96 | MTX | 15 |
4m | HeLa | 4.07 | - | - |
The selectivity index for compound 4f indicated that it was significantly more effective against tumor cells compared to normal cells, suggesting a favorable therapeutic window .
The mechanism through which these compounds exert their antitumor effects involves the induction of apoptosis in cancer cells. Specifically, compound 4f was shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner . This shift in protein expression facilitates the apoptotic process, leading to increased cell death in malignant cells.
Figure 1: Apoptosis Induction by Compound 4f
Apoptosis Induction
Case Studies
In one notable case study involving the synthesis and evaluation of novel imidazole derivatives, it was found that compounds with specific substitutions exhibited enhanced biological activity against various cancer cell lines. The study highlighted the importance of structural modifications in optimizing the therapeutic efficacy of imidazole-based drugs .
Properties
IUPAC Name |
[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-5-7-14(8-6-13)17-19(25)22(20(2,3)21-17)18(23)15-9-11-16(24-4)12-10-15/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVVBHFDVZWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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